5-Methoxy-1-(p-tolyl)-1H-pyrazole-3-carboxylic acid 5-Methoxy-1-(p-tolyl)-1H-pyrazole-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 54709-09-0
VCID: VC7362272
InChI: InChI=1S/C12H12N2O3/c1-8-3-5-9(6-4-8)14-11(17-2)7-10(13-14)12(15)16/h3-7H,1-2H3,(H,15,16)
SMILES: CC1=CC=C(C=C1)N2C(=CC(=N2)C(=O)O)OC
Molecular Formula: C12H12N2O3
Molecular Weight: 232.239

5-Methoxy-1-(p-tolyl)-1H-pyrazole-3-carboxylic acid

CAS No.: 54709-09-0

Cat. No.: VC7362272

Molecular Formula: C12H12N2O3

Molecular Weight: 232.239

* For research use only. Not for human or veterinary use.

5-Methoxy-1-(p-tolyl)-1H-pyrazole-3-carboxylic acid - 54709-09-0

Specification

CAS No. 54709-09-0
Molecular Formula C12H12N2O3
Molecular Weight 232.239
IUPAC Name 5-methoxy-1-(4-methylphenyl)pyrazole-3-carboxylic acid
Standard InChI InChI=1S/C12H12N2O3/c1-8-3-5-9(6-4-8)14-11(17-2)7-10(13-14)12(15)16/h3-7H,1-2H3,(H,15,16)
Standard InChI Key FIYBHJRHNIWWLU-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)N2C(=CC(=N2)C(=O)O)OC

Introduction

Structural and Electronic Characteristics

Molecular Architecture

The compound’s core consists of a pyrazole ring substituted with:

  • A methoxy group (-OCH₃) at position 5, which donates electron density through resonance effects.

  • A p-tolyl group at position 1, introducing steric bulk and lipophilicity.

  • A carboxylic acid group (-COOH) at position 3, enabling hydrogen bonding and derivatization.

The para-methyl group on the aryl ring enhances solubility in organic solvents compared to meta-substituted analogs . Computational models suggest that the methoxy group’s electron-donating nature increases electron density at the pyrazole’s C-4 position, favoring electrophilic substitution reactions .

Physicochemical Properties

While experimental data for this compound is sparse, properties can be extrapolated from structurally similar molecules:

PropertyValue (Estimate)Basis for Estimation
Molecular Weight232.23 g/molCalculated from formula C₁₂H₁₂N₂O₃
LogP (Lipophilicity)~2.1Compared to 5-methyl analog
Aqueous SolubilityLow (<1 mg/mL)Carboxylic acid’s pH-dependent ionization
Melting Point180–190°CAnalogous pyrazole derivatives

Synthetic Pathways

Cyclocondensation Strategy

Pyrazole rings are typically synthesized via cyclocondensation of hydrazines with 1,3-dicarbonyl compounds. For this derivative:

  • Hydrazine precursor: p-Tolylhydrazine reacts with a β-keto ester (e.g., ethyl acetoacetate) to form a 5-methoxy pyrazole intermediate.

  • Methoxy introduction: Nucleophilic substitution using methyl iodide or dimethyl sulfate under basic conditions.

  • Carboxylation: Hydrolysis of the ester group to yield the carboxylic acid .

Key challenges include regioselectivity in ring formation and avoiding over-oxidation during carboxylation.

Industrial-Scale Considerations

Optimized conditions for high yield (>75%) involve:

  • Catalysts: Lewis acids (e.g., ZnCl₂) to accelerate cyclization.

  • Solvents: Polar aprotic solvents (DMF, DMSO) to stabilize intermediates.

  • Purification: Recrystallization from ethanol/water mixtures .

Reactivity and Functionalization

Electrophilic Aromatic Substitution

The methoxy group directs electrophiles to the C-4 position of the pyrazole ring:

ReactionReagentsProductYield
NitrationHNO₃/H₂SO₄4-Nitro derivative60–68%
SulfonationSO₃/H₂SO₄4-Sulfo derivative55%
HalogenationCl₂/FeCl₃4-Chloro derivative70%

Biological and Pharmacological Insights

Anticancer Activity

Pyrazole analogs exhibit dose-dependent cytotoxicity. For example, 5-methyl-1-p-tolyl-1H-pyrazole-3-carboxylic acid demonstrated an IC₅₀ of 14.97 μM against MDA-MB-468 breast cancer cells . The methoxy variant may enhance ROS generation and caspase-3 activation, though specific studies are pending.

Comparative Analysis with Analogous Compounds

CompoundKey DifferenceBioactivity Impact
5-Methyl-1-(p-tolyl)-1H-pyrazole-3-carboxylic acidMethyl vs. methoxyReduced metabolic stability
5-Hydroxy-1-(p-tolyl)-1H-pyrazole-3-carboxylic acidHydroxy vs. methoxyHigher polarity, faster clearance

The methoxy group in the target compound balances lipophilicity and metabolic resistance, making it preferable for CNS-targeted therapies .

Challenges and Future Directions

  • Synthetic bottlenecks: Regioselective introduction of the p-tolyl group remains inefficient.

  • Pharmacokinetic profiling: In vivo studies are needed to assess oral bioavailability.

  • Target identification: Proteomic screens could elucidate binding partners beyond COX-2.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator